

Validating the Covalent Binding of 155H1 to Mcl-1: A Comparative Guide

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Compound of Interest

Compound Name: 155H1

Cat. No.: B15586435

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This guide provides a detailed comparison of the covalent Mcl-1 inhibitor, **155H1**, with alternative non-covalent inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of relevant pathways and workflows to aid researchers, scientists, and drug development professionals in understanding the validation process for covalent inhibitors of Mcl-1.

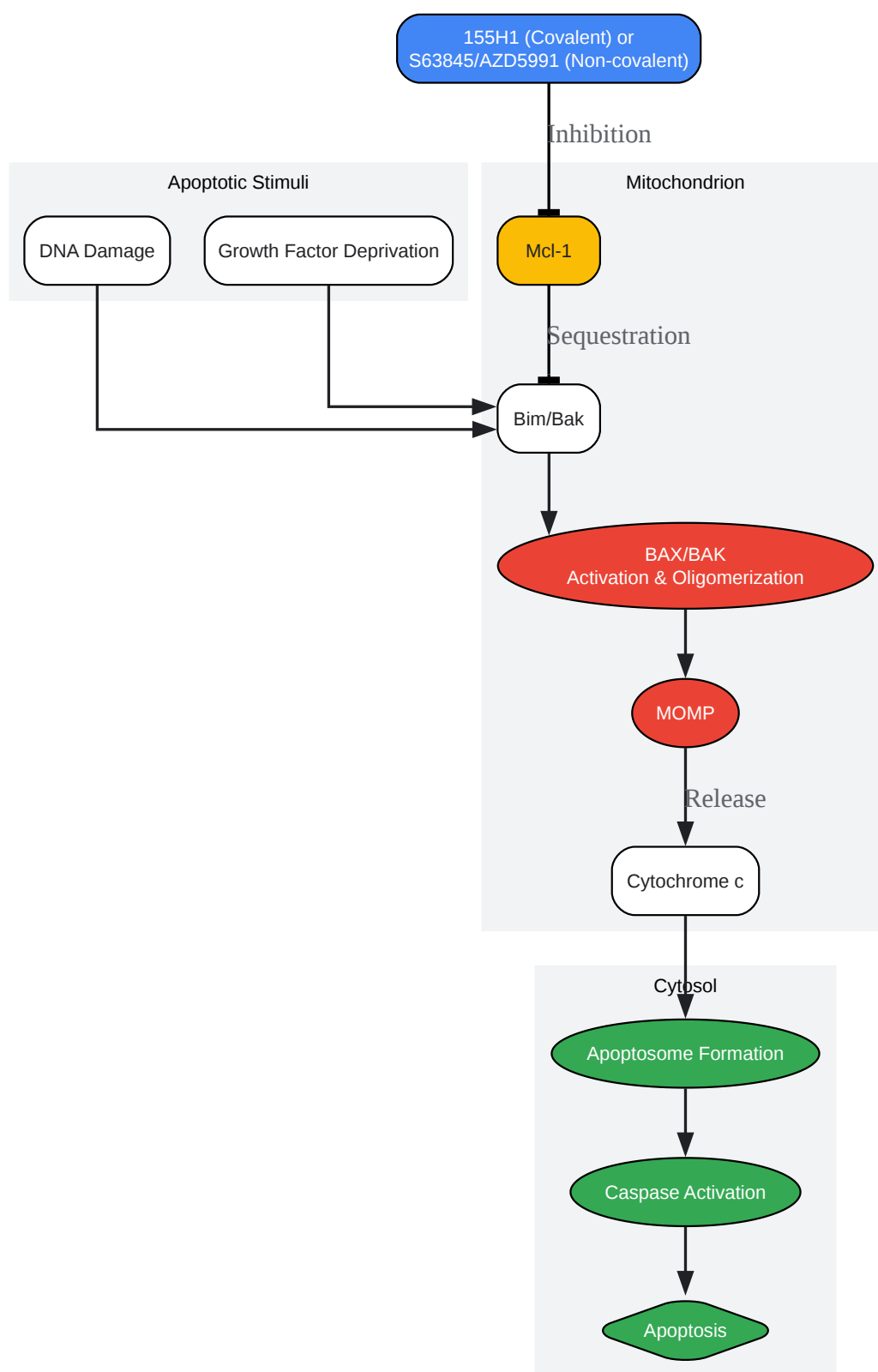
Introduction to Mcl-1 Inhibition

Myeloid cell leukemia-1 (Mcl-1) is a key pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family. It plays a crucial role in regulating the intrinsic pathway of apoptosis. By sequestering pro-apoptotic proteins like Bak and Bim, Mcl-1 prevents the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, thereby inhibiting programmed cell death. Overexpression of Mcl-1 is a common feature in various cancers and is associated with tumor progression and resistance to chemotherapy. This makes Mcl-1 an attractive therapeutic target. Inhibitors of Mcl-1 aim to disrupt its interaction with pro-apoptotic proteins, thereby restoring the cell's ability to undergo apoptosis. These inhibitors can be broadly categorized into two main types: non-covalent (reversible) and covalent (often irreversible or slowly reversible).

This guide focuses on the validation of a specific covalent inhibitor, the stapled peptide **155H1**, and compares its performance with well-characterized non-covalent inhibitors, S63845 and AZD5991.

Mcl-1 and the Intrinsic Apoptosis Pathway

The diagram below illustrates the central role of Mcl-1 in the intrinsic apoptosis pathway. Under normal conditions, Mcl-1 sequesters pro-apoptotic proteins. Covalent or non-covalent inhibitors bind to Mcl-1, releasing these pro-apoptotic partners, which then leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and ultimately, apoptosis.



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Figure 1. The Intrinsic Apoptosis Pathway and Mcl-1 Inhibition.

Performance Comparison: Covalent vs. Non-Covalent Mcl-1 Inhibitors

The following tables summarize the quantitative data for the covalent stapled peptide **155H1** and the non-covalent small molecule inhibitors S63845 and AZD5991.

Table 1: Biochemical and Biophysical Data

Inhibitor	Type	Target	Binding Affinity	Assay Method
155H1	Covalent Stapled Peptide	Mcl-1	IC50 = 18 nM	DELFIADisplacement Assay
S63845	Non-covalent Small Molecule	Mcl-1	Kd = 0.19 nM	Surface Plasmon Resonance (SPR)
AZD5991	Non-covalent Small Molecule	Mcl-1	Ki = 0.13 nM; IC50 = 0.7 nM	FRET Assay

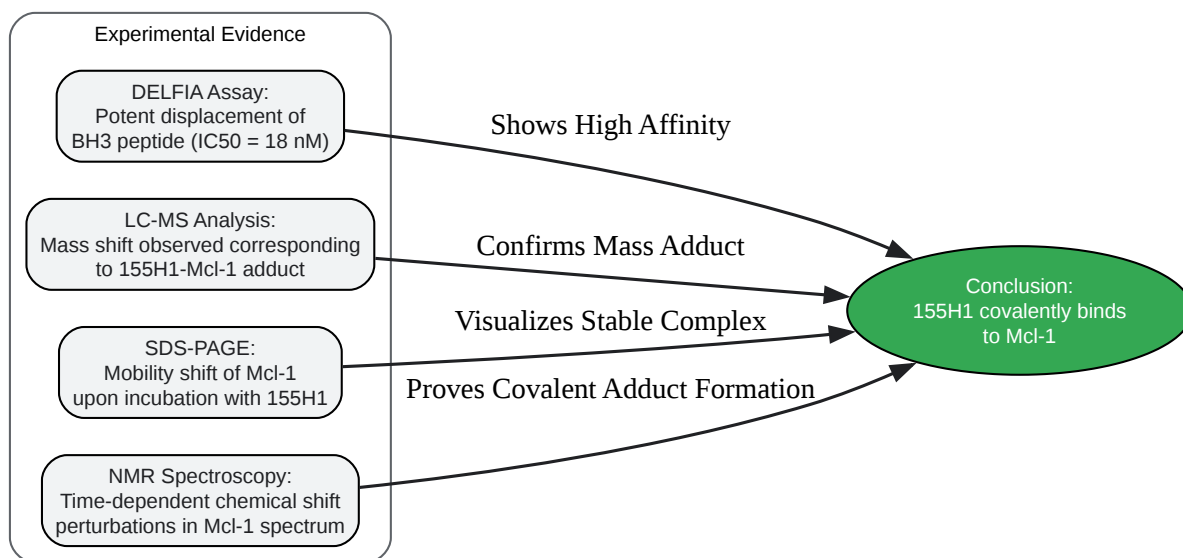
Table 2: Cellular Activity Data

Inhibitor	Cell Line	Cell Type	Potency
S63845	H929	Multiple Myeloma	IC50 < 0.1 μ M[1]
MOLP-8	Multiple Myeloma	IC50 < 0.1 μ M[1]	
MV4-11	Acute Myeloid Leukemia	IC50 < 0.1 μ M[1]	
HL-60	Acute Myeloid Leukemia	IC50 ~0.1-1 μ M[2]	
AZD5991	MOLP-8	Multiple Myeloma	EC50 = 33 nM[3]
MV4-11	Acute Myeloid Leukemia	EC50 = 24 nM[3]	
NCI-H23	Non-small Cell Lung Cancer	EC50 = 0.19 μ M[4]	

Note: Cellular activity data for **155H1** is not yet publicly available in the same standardized format.

Experimental Validation of **155H1** Covalent Binding

The covalent interaction of **155H1** with Mcl-1 has been validated through a series of biochemical and biophysical experiments. The logical workflow for this validation is depicted below.



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Figure 2. Logical Workflow for Validating Covalent Binding of **155H1**.

Experimental Protocols

Below are the detailed methodologies for the key experiments used to validate the covalent binding of **155H1** to Mcl-1.

1. DELFIA Displacement Assay

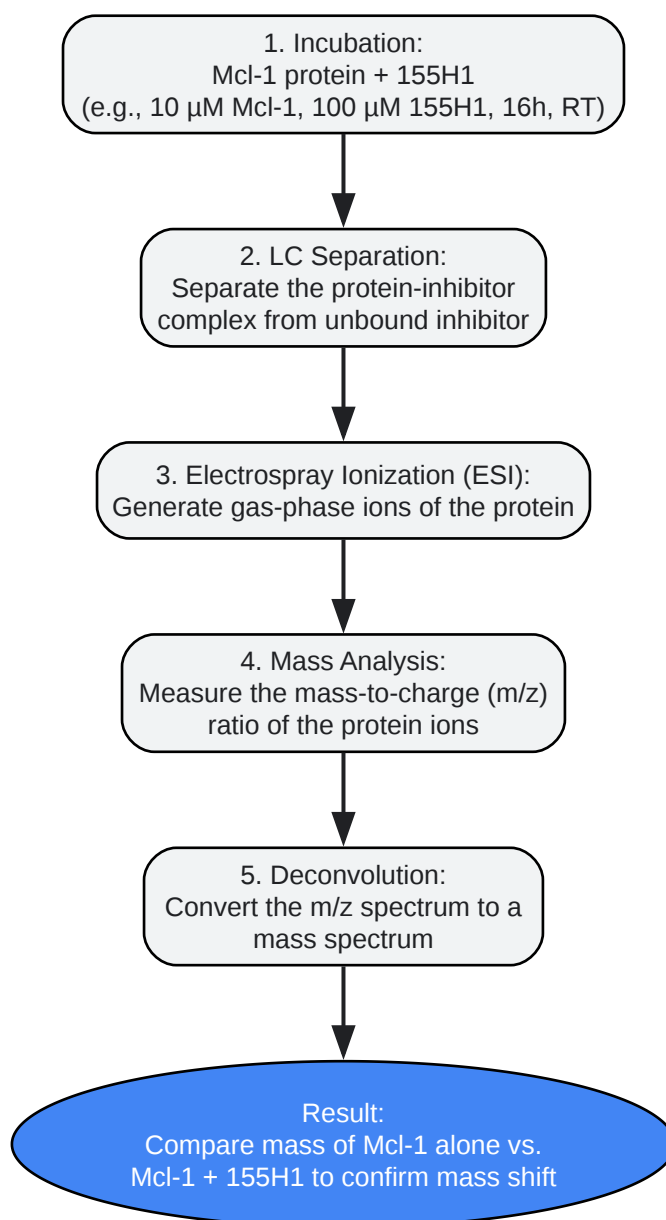
This assay quantifies the ability of **155H1** to displace a known biotinylated BH3 peptide from the binding groove of Mcl-1.

- **Protein and Peptide Preparation:** Recombinant human Mcl-1 (residues 172-323) is expressed and purified. A biotinylated BIM BH3 peptide is used as the probe.
- **Assay Plate Preparation:** Streptavidin-coated microplates are incubated with the biotinylated BIM BH3 peptide to allow for capture.

- **Competition Assay:** A fixed concentration of Mcl-1 is pre-incubated with varying concentrations of **155H1**. This mixture is then added to the washed assay plates.
- **Detection:** The amount of Mcl-1 bound to the captured BIM peptide is detected using a Europium-labeled anti-Mcl-1 antibody.
- **Signal Measurement:** After washing, DELFIA Enhancement Solution is added, and the time-resolved fluorescence is measured.
- **Data Analysis:** The IC50 value is calculated by plotting the fluorescence signal against the logarithm of the **155H1** concentration and fitting the data to a dose-response curve.

2. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the formation of a covalent adduct by detecting the mass increase of Mcl-1 after incubation with **155H1**.



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Figure 3. Workflow for LC-MS Validation of Covalent Adduct Formation.

- **Sample Preparation:** 10 μM of purified Mcl-1 (172-323) is incubated with 100 μM of **155H1** overnight (approximately 16 hours) at room temperature in a suitable buffer (e.g., 50 mM phosphate pH 7.5, 150 mM NaCl, 1 mM DTT). A control sample of Mcl-1 without the inhibitor is prepared under identical conditions.
- **Chromatography:** The samples are injected onto a reverse-phase liquid chromatography system to separate the protein from unbound peptide and other buffer components.

- **Mass Spectrometry:** The eluent from the LC is introduced into an electrospray ionization mass spectrometer. The mass spectrum of the intact protein is acquired.
- **Data Analysis:** The resulting mass spectrum is deconvoluted to determine the molecular weight of the protein. The mass of the Mcl-1 control is compared to the mass of the Mcl-1 sample incubated with **155H1**. A mass increase corresponding to the molecular weight of **155H1** confirms the formation of a covalent adduct.

3. SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE can visualize the formation of a stable covalent complex, as the adduct will migrate differently than the unbound protein.

- **Sample Preparation:** As described for LC-MS, Mcl-1 is incubated with an excess of **155H1**. Control samples include Mcl-1 alone and **155H1** alone.
- **Gel Electrophoresis:** The samples are loaded onto a polyacrylamide gel and subjected to electrophoresis under denaturing conditions.
- **Visualization:** The gel is stained with a protein-specific dye (e.g., Coomassie Brilliant Blue).
- **Analysis:** The formation of a covalent adduct is indicated by the appearance of a new band at a higher molecular weight corresponding to the Mcl-1-**155H1** complex, with a corresponding decrease in the intensity of the band for unbound Mcl-1.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides atomic-level information about the interaction between **155H1** and Mcl-1, confirming covalent bond formation through time-dependent spectral changes.

- **Protein Labeling:** For these experiments, isotopically labeled Mcl-1 (e.g., ¹⁵N-labeled) is often used to enhance the signal and allow for specific observation of the protein's resonances.
- **Titration and Time-Course Experiments:** 1D ¹H or 2D [¹H, ¹⁵N] HSQC spectra of the labeled Mcl-1 are acquired before and after the addition of **155H1**. Spectra are then recorded at multiple time points.

- **Data Analysis:** The formation of a covalent bond is confirmed by observing specific, time-dependent chemical shift perturbations (changes in the positions of peaks) for amino acid residues in the binding pocket of Mcl-1. These changes reflect the altered chemical environment upon covalent adduct formation.

Conclusion

The validation of the covalent binding of **155H1** to Mcl-1 is supported by a robust set of experimental data. Biochemical assays demonstrate its high affinity for Mcl-1, while biophysical methods like LC-MS, SDS-PAGE, and NMR spectroscopy provide direct evidence of covalent adduct formation. In comparison to non-covalent inhibitors like S63845 and AZD5991, which exhibit very high affinity through reversible interactions, **155H1** offers an alternative mechanism of inhibition that can lead to prolonged target engagement. The choice between a covalent and a non-covalent inhibitor depends on the specific therapeutic goals, including desired duration of action and potential for off-target effects. The detailed protocols and comparative data presented in this guide provide a framework for researchers to evaluate and select appropriate Mcl-1 inhibitors for their studies.

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